4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol
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Overview
Description
4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of two chlorine atoms and a benzodiazepine core, which contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like o-phenylenediamine under acidic conditions to form the benzodiazepine ring.
Phenol Functionalization: The phenolic group is introduced via a nucleophilic substitution reaction, often using phenol or a substituted phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives, which may have different pharmacological properties.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrobenzodiazepines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Medicine
In medicine, compounds with a benzodiazepine core are extensively studied for their effects on the central nervous system. This particular compound could be investigated for potential use in treating anxiety, insomnia, or other neurological disorders.
Industry
Industrially, this compound might be used in the synthesis of specialty chemicals or pharmaceuticals. Its unique properties could make it valuable in the development of new materials or drugs.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of chlorine atoms may influence the binding affinity and potency of the compound.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of two chlorine atoms and a phenolic group can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H14Cl2N2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C21H14Cl2N2O/c22-14-7-5-13(6-8-14)19-12-20(16-11-15(23)9-10-21(16)26)25-18-4-2-1-3-17(18)24-19/h1-11,26H,12H2 |
InChI Key |
HRRSDXCYPVKRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)Cl)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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